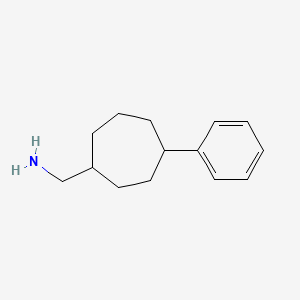![molecular formula C11H16N4O5 B2545161 1-({2-[(2,4-Dinitrophenyl)amino]ethyl}amino)propan-2-ol CAS No. 346704-14-1](/img/structure/B2545161.png)
1-({2-[(2,4-Dinitrophenyl)amino]ethyl}amino)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-({2-[(2,4-Dinitrophenyl)amino]ethyl}amino)propan-2-ol” is a chemical compound with the CAS Number: 346704-14-1 . It has a molecular weight of 284.27 .
Molecular Structure Analysis
The IUPAC name of this compound is 1-{[2-(2,4-dinitroanilino)ethyl]amino}-2-propanol . The InChI code is 1S/C11H16N4O5/c1-8(16)7-12-4-5-13-10-3-2-9(14(17)18)6-11(10)15(19)20/h2-3,6,8,12-13,16H,4-5,7H2,1H3 .Physical And Chemical Properties Analysis
This compound has a storage temperature of 28 C .Wissenschaftliche Forschungsanwendungen
Conformational Analysis
A study by Nitek et al. (2020) focuses on the conformational analysis of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives. The crystal structures of these compounds were characterized, revealing insights into the conformations of the amine fragments and their interactions in different environments, which can be related to the compound (Nitek, Kania, Marona, Waszkielewicz, & Żesławska, 2020).
Ligand Synthesis and Complex Formation
Research by Keypour et al. (2015) involves the synthesis of various amines, including those with structural similarities to 1-({2-[(2,4-Dinitrophenyl)amino]ethyl}amino)propan-2-ol. These amines were used to form Cu(II) complexes, demonstrating the potential for this compound in coordination chemistry (Keypour, Shayesteh, Salehzadeh, Dhers, Maleki, Ünver, & Dilek, 2015).
Fluorescence Quenching
Dumitraş Huţanu and Pintilie (2013) explored the fluorescence quenching properties of dinitrophenols, including 2,4-dinitrophenol, which is structurally related to the compound of interest. This research sheds light on the potential use of 1-({2-[(2,4-Dinitrophenyl)amino]ethyl}amino)propan-2-ol in studies related to fluorescence quenching (Dumitraş Huţanu & Pintilie, 2013).
Peptide Synthesis
Acedo, Albericio, and Eritja (1992) discussed the development of the base labile N-2-(2,4-dinitrophenyl)ethyloxycarbonyl group for the protection of the α-amino group of amino acids. This study provides a basis for understanding how derivatives of 2,4-dinitrophenol can be useful in peptide synthesis (Acedo, Albericio, & Eritja, 1992).
Beta-Adrenoceptor Blocking Agents
Rzeszotarski et al. (1983) synthesized a series of 1-(aralkylamino)-3-(aryloxy)propan-2-ols, examining their potential as beta-adrenoceptor blocking agents. Their research could provide insight into the potential pharmacological applications of similar compounds, like 1-({2-[(2,4-Dinitrophenyl)amino]ethyl}amino)propan-2-ol (Rzeszotarski, Gibson, Simms, Jagoda, Vaughan, & Eckelman, 1983).
Antimicrobial Agents
Sah et al. (2014) synthesized formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole as potential antimicrobial agents. The structural similarities between this compound and 1-({2-[(2,4-Dinitrophenyl)amino]ethyl}amino)propan-2-ol could indicate similar applications in antimicrobial research (Sah, Bidawat, Seth, & Gharu, 2014).
DNA Cross-Linking Agents
Xue et al. (2016) designed and synthesized a class of diazeniumdiolate-based DNA cross-linking agents. These compounds, including O2-(2,4-dinitrophenyl)-1-[N,N-bis(2-substituted ethyl)amino]diazen-1-ium-1,2-diolates, highlight the potential of dinitrophenyl derivatives in the study of DNA damage and cancer research (Xue, Wu, Luo, Gong, Huang, Shen, Zhang, Zhang, & Huang, 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[2-(2,4-dinitroanilino)ethylamino]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4O5/c1-8(16)7-12-4-5-13-10-3-2-9(14(17)18)6-11(10)15(19)20/h2-3,6,8,12-13,16H,4-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPHZEOVTROAPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-({2-[(2,4-Dinitrophenyl)amino]ethyl}amino)propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-methylpiperazin-1-yl]piperidin-1-yl]sulfonyl-1,3-dimethyl-5H-pyrimidin-1-ium-2,4-dione](/img/structure/B2545078.png)
![3-[3-(4-Methoxyphenyl)prop-2-enamido]propanoic acid](/img/structure/B2545080.png)
![Methyl 2-[({[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2545081.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2545082.png)
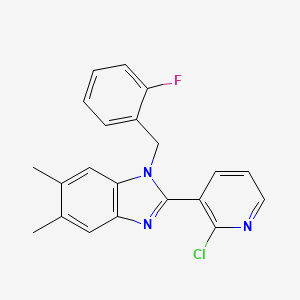
![2,3-Dimethoxy-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2545086.png)


![N-(3,5-dichlorophenyl)-2-[4-(dimethylsulfamoyl)piperazin-1-yl]acetamide](/img/structure/B2545094.png)
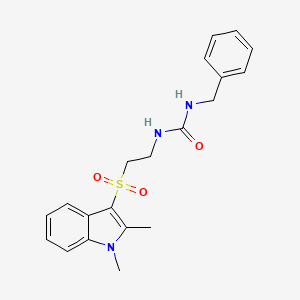
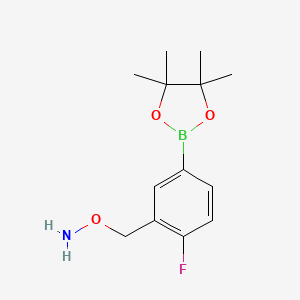
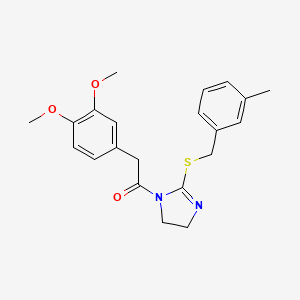
![N-[(1-Adamantylamino)carbonyl]glycine](/img/structure/B2545100.png)
